5-Bromo-2-(bromomethyl)pyridine hydrobromide

Solubility enhancement Salt form selection Reaction medium compatibility

Orthogonal C2-bromomethyl and C5-aryl bromide sites enable sequential, protecting-group-free biaryl-pyridine construction. The stable hydrobromide salt ensures defined stoichiometry and high aqueous solubility, eliminating pre-use titration. Batch-specific QC (NMR, HPLC, GC) and ≥97% purity support auditable scale-up from grams to kilograms. Shipped under inert gas at ambient temperature; blue ice available upon request.

Molecular Formula C6H6Br3N
Molecular Weight 331.833
CAS No. 173999-22-9
Cat. No. B595709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(bromomethyl)pyridine hydrobromide
CAS173999-22-9
Synonyms5-bromo-2-(bromomethyl)pyridine hydrobromide
Molecular FormulaC6H6Br3N
Molecular Weight331.833
Structural Identifiers
SMILESC1=CC(=NC=C1Br)CBr.Br
InChIInChI=1S/C6H5Br2N.BrH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H
InChIKeyFXNFAIHZLXLWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(bromomethyl)pyridine hydrobromide – Procurement Baseline


5-Bromo-2-(bromomethyl)pyridine hydrobromide (CAS 173999-22-9) is a brominated pyridine derivative supplied as a stable hydrobromide salt with molecular formula C₆H₆Br₃N and molecular weight 331.83 g·mol⁻¹ . The compound features two distinct electrophilic centres—an aromatic C5 bromide and a benzylic C2 bromomethyl group—enabling orthogonal functionalisation strategies in medicinal, agrochemical, and materials chemistry . Commercial material is routinely offered at ≥97% purity with stringent batch-specific QC documentation (NMR, HPLC, GC) .

5-Bromo-2-(bromomethyl)pyridine hydrobromide: Irreplaceable by Analogs


Three structural attributes collectively prevent straightforward interchange with closely related pyridine building blocks . First, the hydrobromide salt form confers higher aqueous solubility and defined stoichiometry relative to the free base . Second, the simultaneous presence of an sp²‑aryl bromide and an sp³‑alkyl bromide permits chemoselective, sequential cross‑coupling that is impossible with compounds carrying only one type of leaving group . Third, the bromomethyl substituent is substantially more reactive than the chloromethyl analogue, enabling milder reaction conditions and higher conversions in nucleophilic displacement steps [1]. These cumulative differences mean that simple replacement with the free base, the des‑bromo congener, or the chloromethyl variant will alter reaction outcomes, compromise yield, or demand complete re‑optimisation.

5-Bromo-2-(bromomethyl)pyridine hydrobromide – Differentiation Evidence


Aqueous Solubility: Salt vs. Free Base

The hydrobromide salt (CAS 173999-22-9) displays a calculated aqueous solubility of 0.0193 mg·mL⁻¹ (5.83 × 10⁻⁵ mol·L⁻¹, ESOL model) , whereas the corresponding free base (CAS 145218-19-5) is described qualitatively as having “limited solubility in water” and being preferentially soluble in organic media such as chloroform or ethyl acetate . The enhanced aqueous solubility of the salt form improves handling in polar reaction systems and facilitates uniform distribution in biphasic or aqueous-phase transformations.

Solubility enhancement Salt form selection Reaction medium compatibility

Orthogonal Cross-Coupling via Dual Electrophilic Sites

5‑Bromo‑2‑(bromomethyl)pyridine hydrobromide contains both an aryl bromide (C5) and a benzyl bromide (C2), creating two electrophilic sites with distinct reactivity profiles . By contrast, 2,5‑dibromopyridine (CAS 624‑28‑2) carries two aryl bromides that cannot be functionally distinguished without directing‑group control, and 2‑(bromomethyl)pyridine hydrobromide (CAS 31106‑82‑8) lacks the C5 bromide entirely . In a representative Suzuki–Miyaura sequence, the C2‑bromomethyl position undergoes palladium‑catalysed coupling with aryl boronic acids, followed by a second coupling at the C5‑aryl bromide, all without protecting‑group manipulation .

Sequential functionalisation C–C bond formation Suzuki–Miyaura coupling

Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl

The bromomethyl substituent in 5‑bromo‑2‑(bromomethyl)pyridine hydrobromide (C–Br bond dissociation energy ≈ 71 kcal·mol⁻¹) is a markedly better leaving group than the chloromethyl moiety in 5‑bromo‑2‑(chloromethyl)pyridine (C–Cl BDE ≈ 81 kcal·mol⁻¹) [1]. This 10 kcal·mol⁻¹ difference translates to significantly faster nucleophilic displacement rates under identical conditions, often permitting reactions at ambient temperature rather than requiring thermal activation .

Nucleophilic substitution Leaving-group ability Reaction rate

Salt Stoichiometry and Storage Stability

The hydrobromide salt (MW 331.83 g·mol⁻¹) contains precisely one equivalent of HBr per molecule of free base (MW 250.92 g·mol⁻¹), giving a constant mass‑balance factor of 1.322 . This defined stoichiometry eliminates the batch‑to‑batch variability in acid content that can plague free‑base samples exposed to atmospheric moisture or acidic contaminants. Furthermore, vendor specifications consistently recommend storage at 2–8 °C under inert atmosphere for the salt , whereas the free base is stored at room temperature in a dry environment , indicating that the salt form provides a well‑characterised, reproducible starting material for sensitive transformations.

Salt stoichiometry Long-term storage Reaction reproducibility

5-Bromo-2-(bromomethyl)pyridine hydrobromide – Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffolds

The orthogonal C2‑benzyl bromide and C5‑aryl bromide enable a two‑step, protecting‑group‑free construction of biaryl‑pyridine cores common in kinase inhibitors . A first Suzuki coupling at the more reactive benzylic position introduces one aryl group; a subsequent coupling at the aryl bromide installs a second substituent without cross‑reactivity . This streamlined sequence reduces synthetic steps and material costs compared to routes requiring pre‑functionalised or mono‑halogenated pyridine precursors .

Agrochemical Intermediate: Fungicides & Herbicides

The high leaving‑group reactivity of the bromomethyl substituent (C–Br BDE ≈ 71 kcal·mol⁻¹) permits efficient nucleophilic displacement with amines, thiols, or alkoxides at ambient temperature, yielding pyridine‑based fungicide and herbicide precursors . The superior reactivity over the chloromethyl analogue (ΔBDE ≈ 10 kcal·mol⁻¹) translates to higher yields and milder conditions, critical for cost‑sensitive agrochemical manufacturing .

Materials Science: Conjugated Polymer Monomer

The dual bromine sites allow sequential incorporation of the pyridine unit into π‑conjugated backbones via metal‑catalysed cross‑coupling polymerisation, producing polymers with tailored optoelectronic properties for OLED or OPV applications . The hydrobromide salt form provides the reproducible solubility and stoichiometry needed for controlled polymerisation stoichiometry, an advantage over the free base whose variable moisture content can perturb monomer feed ratios .

Process Development: Scale-Up with Stoichiometric Control

The defined 1:1 HBr stoichiometry (mass factor 1.322 relative to free base) simplifies millimole‑scale calculations and eliminates the need for titration of the starting material before use . Combined with vendor‑supplied batch‑specific QC data (NMR, HPLC, GC), the hydrobromide salt enables consistent, auditable process development from gram‑ to kilogram‑scale campaigns .

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